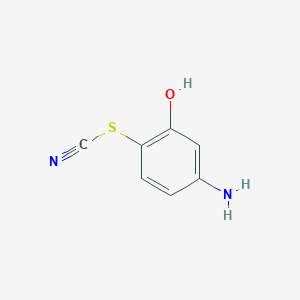![molecular formula C28H34N2O4S B12536200 N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide CAS No. 674778-14-4](/img/structure/B12536200.png)
N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide is a complex organic compound with a molecular formula of C₂₈H₃₄N₂O₄S This compound is characterized by its unique structure, which includes an amino group, dibutoxyphenyl groups, a sulfanyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-amino-2,5-dibutoxybenzenethiol, which is then reacted with 4-bromophenyl-2-phenoxyacetamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving sulfanyl and phenoxyacetamide groups.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the phenoxyacetamide moiety can interact with various enzymes, affecting their activity and downstream signaling pathways.
Comparison with Similar Compounds
N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-{4-[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide: This compound has methoxy groups instead of butoxy groups, which may affect its solubility and reactivity.
N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenylacetamide: This compound lacks the phenoxy group, which can influence its binding affinity to molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
674778-14-4 |
|---|---|
Molecular Formula |
C28H34N2O4S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[4-(4-amino-2,5-dibutoxyphenyl)sulfanylphenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C28H34N2O4S/c1-3-5-16-32-25-19-27(26(18-24(25)29)33-17-6-4-2)35-23-14-12-21(13-15-23)30-28(31)20-34-22-10-8-7-9-11-22/h7-15,18-19H,3-6,16-17,20,29H2,1-2H3,(H,30,31) |
InChI Key |
JJOWIBWKHGZBOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1N)OCCCC)SC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate](/img/structure/B12536128.png)
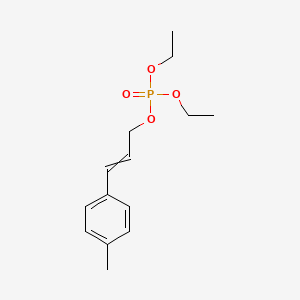

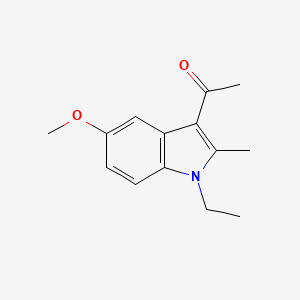
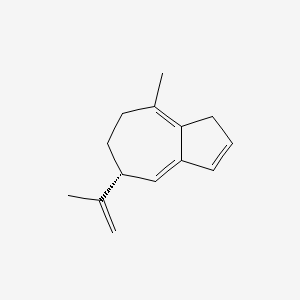
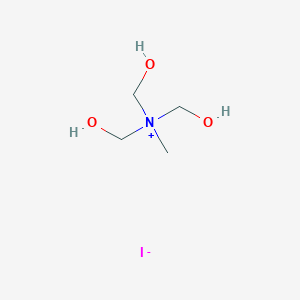
![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)


![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
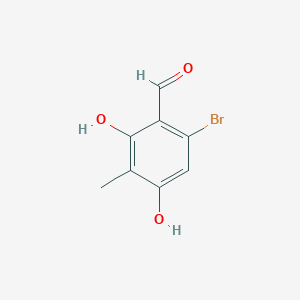
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
